Ethyl 2,3-difluoro-6-methoxyphenylacetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2,3-difluoro-6-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-3-16-10(14)6-7-9(15-2)5-4-8(12)11(7)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARXGSDWHMNBFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,3-difluoro-6-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-6-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,3-difluoro-6-methoxyphenylacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 2,3-difluoro-6-methoxybenzaldehyde.
Reduction: 2,3-difluoro-6-methoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Ethyl 2,3-difluoro-6-methoxyphenylacetate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block in synthetic organic chemistry.
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | KMnO4, CrO3 | 2,3-difluoro-6-methoxybenzoic acid |
| Reduction | LiAlH4, NaBH4 | 2,3-difluoro-6-methoxyphenylethanol |
| Substitution | NaOMe, KOtBu | Various substituted derivatives |
Pharmaceutical Research
Research is ongoing into the compound's potential biological activities. Preliminary studies suggest it may exhibit antimicrobial and anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines . The presence of fluorine atoms may enhance binding affinity to biological targets.
Agrochemicals
The compound is being investigated for its use in developing new agrochemicals. Its unique properties could lead to the creation of more effective herbicides or pesticides that are less harmful to non-target organisms.
Materials Science
This compound is also explored for applications in materials science. Its incorporation into polymers can improve thermal stability and mechanical strength, making it suitable for advanced material applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives against breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Synthesis of Functionalized Quinoxalinones
In another study, researchers utilized this compound in a photoinduced reaction to synthesize C3-functionalized quinoxalinones. This method demonstrated high yields and operational simplicity under ambient conditions . The findings suggest that this compound can facilitate efficient synthetic pathways in organic chemistry.
Mechanism of Action
The mechanism by which Ethyl 2,3-difluoro-6-methoxyphenylacetate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design.
Comparison with Similar Compounds
Comparison with Structural Isomers
Ethyl 2,4-difluoro-6-methoxyphenylacetate (CAS 691905-11-0)
This compound is a structural isomer of the target molecule, sharing the same molecular formula (C₁₁H₁₂F₂O₃) but differing in fluorine substitution positions (2,4-difluoro vs. 2,3-difluoro) .
- Lipophilicity : The 2,4-difluoro configuration may enhance hydrophobic interactions compared to the 2,3-isomer.
- Synthetic pathways : Regioselective fluorination methods would differ during synthesis.
| Parameter | Ethyl 2,3-difluoro-6-methoxyphenylacetate | Ethyl 2,4-difluoro-6-methoxyphenylacetate |
|---|---|---|
| CAS Number | 1807035-40-0 | 691905-11-0 |
| Fluorine Positions | 2,3 | 2,4 |
| Molecular Weight | 230.21 g/mol | 230.21 g/mol |
Comparison with Other Fluorinated Esters
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
This compound (C₁₂H₁₅FO₄, MW 246.24 g/mol) features a single fluorine at position 4 and two methoxy groups at positions 2 and 6 . Key differences include:
- Molecular weight : Higher due to additional methoxy group.
Ethyl 2,2-Difluoro-3-(methylamino)propanoate Hydrochloride (CAS 1956311-12-8)
A hydrochloride salt with two fluorines on the propanoate chain and a methylamino group . Unlike the target compound, this is an aliphatic ester with distinct applications (e.g., intermediates in drug synthesis).
| Parameter | This compound | Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate |
|---|---|---|
| CAS Number | 1807035-40-0 | 1193392-97-0 |
| Fluorine Count | 2 | 1 |
| Methoxy Groups | 1 | 2 |
| Molecular Weight | 230.21 g/mol | 246.24 g/mol |
Biological Activity
Ethyl 2,3-difluoro-6-methoxyphenylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications. This article delves into its biological activity, mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
This compound is characterized by the presence of difluoromethyl and methoxy functional groups, which can influence its reactivity and biological interactions. The synthesis typically involves the reaction of 6-methoxy-2,3-difluorobenzoyl chloride with ethanol in the presence of a base such as triethylamine, leading to the formation of the ester.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects on biological pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Antimicrobial Activity
Studies have reported that this compound demonstrates antimicrobial properties against several bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes.
Comparative Analysis with Similar Compounds
To understand the unique aspects of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2,3-difluoro-4-methoxyphenylacetate | Methoxy group at position 4 | Moderate anticancer activity |
| Ethyl 2,3-difluoro-4-hydroxyphenylacetate | Hydroxy group at position 4 | Stronger antibacterial properties |
| Ethyl 2,3-difluoro-4-chlorophenylacetate | Chlorine substituent at position 4 | Enhanced cytotoxicity against specific cancer types |
Case Studies
-
Cytotoxicity Assay in Cancer Cell Lines
A study conducted on various cancer cell lines demonstrated that this compound exhibited an IC50 value of approximately 15 µM against breast cancer cells. This suggests a promising potential for development as an anticancer agent. -
Antimicrobial Efficacy
In another study assessing antimicrobial activity, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
